

Monomethyl Dodecanedioate: A Technical Guide to its Biological Activity and Therapeutic Potential

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Compound of Interest

Compound Name: 12-Methoxy-12-oxododecanoic acid

Cat. No.: B030163

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Foreword: Unveiling the Bio-Potential of a Dicarboxylic Acid Monoester

To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide into the biological landscape of monomethyl dodecanedioate. While its parent compound, dodecanedioic acid (DODA), has garnered attention for its role in metabolic regulation, the monoester derivative remains a largely unexplored entity. This guide is structured to bridge that gap, moving from the established metabolic functions of DODA to the hypothesized biological activities of its monomethyl ester. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to empower your research and development endeavors. Our aim is to not only present what is known but to illuminate the path for future discoveries in the therapeutic application of this intriguing molecule.

Physicochemical Properties of Monomethyl Dodecanedioate

A thorough understanding of a compound's physical and chemical characteristics is fundamental to interpreting its biological activity and designing relevant assays.

Property	Value	Reference
CAS Number	3903-40-0	--INVALID-LINK--
Molecular Formula	C13H24O4	--INVALID-LINK--
Molecular Weight	244.33 g/mol	--INVALID-LINK--
Appearance	White Solid	--INVALID-LINK--
Solubility	Slightly soluble in DMSO (heated) and Methanol	--INVALID-LINK--

The Biological Landscape of the Parent Compound: Dodecanedioic Acid (DODA)

The known biological activities of dodecanedioic acid (DODA) provide a crucial foundation for predicting and investigating the potential effects of its monomethyl ester. Dicarboxylic acids are endogenously produced in mammals through the ω -oxidation of monocarboxylic acids and the β -oxidation of longer-chain dicarboxylic acids.[1]

Metabolic Reprogramming and Energy Homeostasis

DODA has emerged as a significant player in cellular metabolism, acting as an alternative energy substrate.[1] Studies have shown that DODA can be readily oxidized by cells, yielding acetyl-CoA and succinate, which in turn replenish the Krebs cycle.[1] This anaplerotic function is particularly relevant in conditions of metabolic stress or mitochondrial dysfunction.[1]

Furthermore, DODA has demonstrated beneficial effects on glucose regulation. In individuals with type 2 diabetes, oral administration of DODA improved exercise tolerance and reduced glucose oxidation without stimulating insulin secretion.[1][2] This suggests a potential therapeutic role in managing metabolic disorders by providing an alternative fuel source and enhancing metabolic flexibility.[1][3] In animal models, DODA supplementation has been shown to increase metabolic rate, reduce body fat, and improve glucose tolerance.[1]

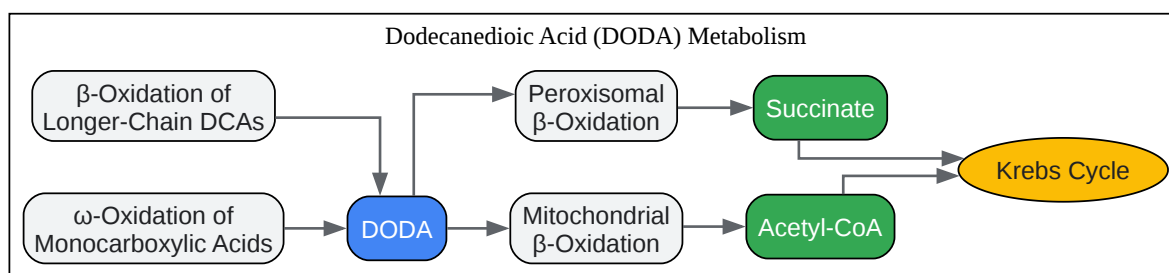
A Potential Therapeutic Agent in Metabolic Disease

The metabolic properties of DODA make it a promising candidate for nutritional supplementation in conditions characterized by impaired energy metabolism.[1] Intravenous infusion of DODA in patients with non-insulin-dependent diabetes mellitus has been shown to decrease plasma glucose levels into the normal range without affecting plasma insulin levels.[4] This unique metabolic profile, intermediate between lipids and carbohydrates, allows it to serve as a readily available fuel for tissues when glucose metabolism is impaired.[4]

Recent studies have also highlighted DODA's potential in preventing and reversing metabolic-associated liver disease. In rodent models of diet-induced obesity, DODA supplementation reduced weight gain, liver and visceral fat, and improved glucose tolerance and insulin sensitivity.[5] Histological analysis revealed protection against diet-induced metabolic-associated steatohepatitis (MASH), with reductions in steatosis, hepatocyte ballooning, and fibrosis.[5]

Metabolism of Dodecanedioic Acid

Dodecanedioic acid is metabolized through both mitochondrial and peroxisomal β -oxidation.[6] [7] This process breaks down the dicarboxylic acid into shorter-chain dicarboxylic acids and acetyl-CoA.[7] The succinyl-CoA produced during its metabolism can serve as a gluconeogenic substrate.[8] A notable characteristic of DODA is its low urinary excretion, indicating efficient tissue uptake and oxidation.[4][8]



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Caption: Metabolic pathways of Dodecanedioic Acid (DODA).

Hypothesized Biological Activity of Monomethyl Dodecanedioate

The introduction of a methyl ester group to one of the carboxylic acid moieties of DODA is expected to alter its physicochemical properties, potentially leading to distinct biological activities. The increased lipophilicity of the monoester could enhance its cellular uptake and tissue distribution compared to the more polar dicarboxylic acid.

Based on this, we can hypothesize the following biological activities for monomethyl dodecanedioate:

- **Enhanced Metabolic Effects:** The improved cellular permeability may lead to more potent effects on energy metabolism, glucose regulation, and insulin sensitivity compared to DODA.
- **Prodrug Potential:** The methyl ester could be hydrolyzed by intracellular esterases, releasing DODA and methanol. This would make monomethyl dodecanedioate a prodrug of DODA, potentially with improved pharmacokinetic properties.
- **Novel Pharmacological Activities:** The monoester form itself may interact with specific cellular targets that are not engaged by the dicarboxylic acid, leading to unique pharmacological effects. This is supported by findings where dicarboxylic fatty acyl monoesters of anti-HIV nucleoside analogs exhibited significantly enhanced anti-HIV activity.

Experimental Protocols for Assessing Biological Activity

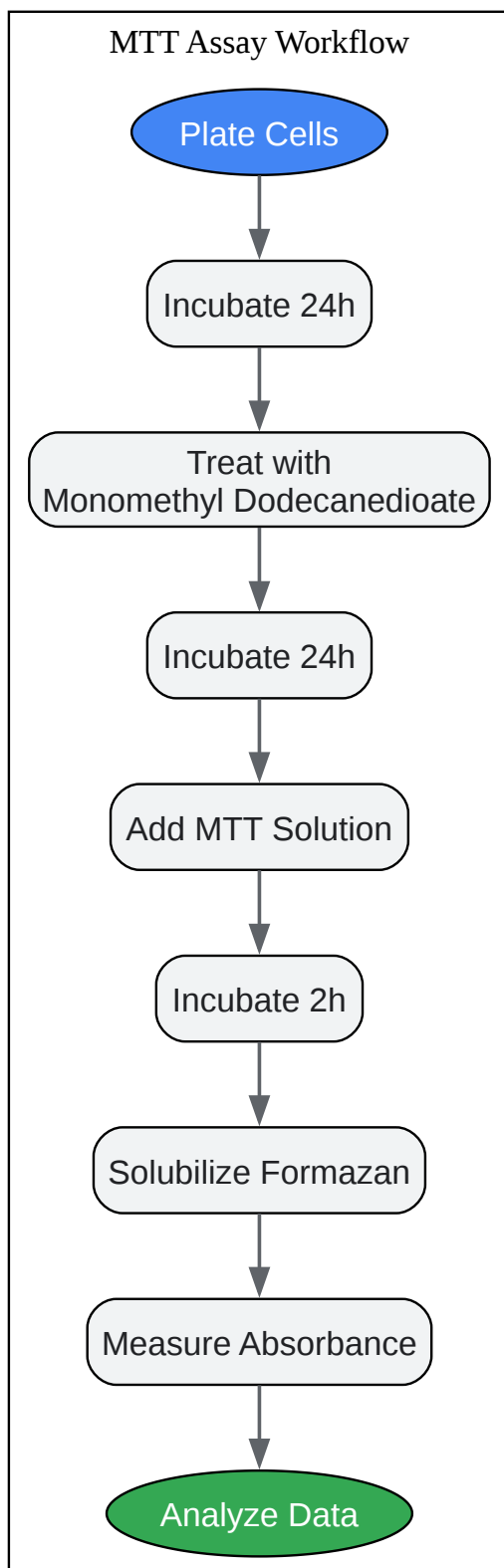
To investigate the hypothesized biological activities of monomethyl dodecanedioate, a series of in vitro and in vivo experiments are proposed.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of monomethyl dodecanedioate in relevant cell lines.

Methodology: MTT Assay

- Cell Culture: Plate human fibroblasts or other relevant cell lines (e.g., HepG2 for liver toxicity) in 96-well plates at a density of 5,000 cells/well and culture for 24 hours.
- Treatment: Remove the culture medium and replace it with a medium containing various concentrations of monomethyl dodecanedioate (e.g., 0.05–20 mM). Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for 24 hours.
- MTT Addition: Aspirate the treatment medium and add 100 μ L of a 0.5 mg/mL solution of 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT).
- Incubation: Incubate for 2 hours.
- Solubilization: Aspirate the MTT solution and add 100 μ L of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the vehicle control.



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